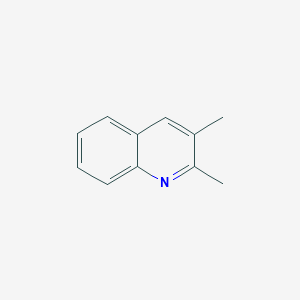

2,3-Dimethylquinoline

Descripción

Context within the Quinoline (B57606) Family and Heterocyclic Chemistry

2,3-Dimethylquinoline belongs to the extensive quinoline family of compounds, a cornerstone of heterocyclic chemistry. Quinolines are heterocyclic aromatic organic compounds characterized by a double-ring structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. evitachem.com This fusion creates a unique electronic environment and a rigid molecular framework. The quinoline structure itself was first isolated from coal tar in 1834 and was later understood to be an aza-analogue of naphthalene (B1677914), where one of the carbon atoms in the naphthalene ring is replaced by a nitrogen atom. thieme-connect.de This nitrogen atom significantly influences the chemical properties of the molecule, imparting basicity and providing a site for protonation and coordination with metal ions. nou.edu.ng

The quinoline scaffold is found in numerous natural products, particularly alkaloids, and its derivatives form the basis of many synthetic compounds with significant applications. thieme-connect.de The reactivity of the quinoline system is comparable to both benzene and pyridine; it can undergo both electrophilic and nucleophilic substitution reactions, allowing for a wide range of chemical modifications.

Within this family, this compound is distinguished by the presence of two methyl groups at the 2nd and 3rd positions of the quinoline core. The position and nature of substituents on the quinoline ring dramatically affect the compound's physicochemical properties, reactivity, and biological interactions. The methyl groups in this compound, for instance, influence its electronic distribution and steric environment compared to the parent quinoline molecule or other isomers like 2,4-dimethylquinoline (B72138) or 2,6-dimethylquinoline (B146794). wiley.comwiley.com Ozonolysis reactions, for example, differ based on the substitution pattern; the ozonolysis of this compound yields glyoxal (B1671930) and dimethylglyoxal. metu.edu.tr

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1721-89-7 nih.gov |

| Molecular Formula | C₁₁H₁₁N nih.gov |

| Molecular Weight | 157.21 g/mol nih.gov |

| Melting Point | 70°C chemicalbook.com |

| Boiling Point | 266.88°C (estimated) chemicalbook.com |

| IUPAC Name | This compound nih.gov |

Significance as a Research Scaffold in Organic Synthesis and Beyond

The this compound structure serves as a valuable research scaffold and a versatile building block in the synthesis of more complex molecules for a variety of applications. lookchem.com Its derivatives are actively investigated in medicinal chemistry, agrochemistry, and materials science.

In Medicinal and Agrochemical Research: The quinoline core is a "privileged scaffold" in drug design, and derivatives of this compound are no exception. Researchers utilize this framework to synthesize novel compounds with potential therapeutic properties.

Antifungal Agents: Derivatives of this compound have been designed and synthesized as potential fungicides. scilit.com For example, a study focused on novel quinoline thioether derivatives found that 4-(allylthio)-8-fluoro-2,3-dimethylquinoline showed significant antifungal activity against phytopathogenic fungi like Sclerotinia sclerotiorum. scilit.comnih.gov Other research has explored 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives for their efficacy against Pyricularia oryzae, the fungus that causes rice blast disease. researchgate.netacs.org

Anticancer Properties: The quinoline skeleton is a key component in many anticancer agents as it can interact with various biological targets. nih.gov Modifications of the this compound structure are explored for potential cytotoxic effects against cancer cell lines. For instance, certain quinoline derivatives have shown promise against ovarian and colon cancer cells.

Antimicrobial and Antiviral Activity: The broader quinoline family is known for its antimicrobial properties, and this compound derivatives are investigated within this context. lookchem.com Specifically, 2,3-dimethylquinolin-4-ol (B81948) has been noted for its potential antimicrobial and antiviral applications. lookchem.com

In Materials Science and Catalysis: The applications of this compound extend beyond biological contexts into materials science and chemical synthesis.

Corrosion Inhibitors: Quinoline and its derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments. wiley.com They function primarily as anodic inhibitors, though they can also limit the cathodic reaction at higher concentrations. wiley.comwiley.com

Ligands in Coordination Chemistry: The nitrogen atom in the quinoline ring allows the molecule to act as a ligand, binding to metal ions to form coordination compounds. lookchem.com These resulting complexes have potential uses in various fields, including catalysis. lookchem.com

Synthetic Intermediates: this compound is a product of several classic named reactions in organic chemistry, including the Doebner-von Miller, Combes, and Friedländer syntheses, which are used to construct the quinoline system. wikipedia.orgwikipedia.orgresearchgate.net It is often synthesized from aniline (B41778) and other simple precursors, though controlling regioselectivity to favor the 2,3-isomer can be challenging. rsc.org For instance, in the reaction of aniline with propanol (B110389) over certain zeolite catalysts, this compound is formed as a minor product, while 2-ethyl-3-methylquinoline is the major product. rsc.org

Table 2: Research Applications of the this compound Scaffold

| Research Area | Application | Example Derivative(s) |

|---|---|---|

| Agrochemistry | Fungicides | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline scilit.comnih.gov, 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives researchgate.netacs.org |

| Medicinal Chemistry | Anticancer Agents | Modified quinoline structures nih.gov |

| Medicinal Chemistry | Antimicrobial/Antiviral | 2,3-dimethylquinolin-4-ol lookchem.com |

| Materials Science | Corrosion Inhibition | N/A (parent compound and related quinolines studied) wiley.com |

| Catalysis | Ligands | N/A (general application) lookchem.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-7-10-5-3-4-6-11(10)12-9(8)2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOFHVFMPNNIKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169207 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1721-89-7 | |

| Record name | 2,3-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dimethylquinoline and Its Derivatives

Classical and Modern Approaches to Quinoline (B57606) Core Synthesis

The foundational methods for quinoline synthesis, many named after their discoverers, have been refined over decades to improve yields, expand substrate scope, and allow for the preparation of specifically substituted derivatives like 2,3-dimethylquinoline.

Friedländer Synthesis and its Mechanistic Variations

The Friedländer synthesis is a widely employed method for constructing quinolines, involving the condensation of an aromatic ortho-aminoaldehyde or ortho-amino ketone with a carbonyl compound containing an α-methylene group. organic-chemistry.orgwikipedia.org For the specific synthesis of this compound, a common approach is the reaction of 2-aminobenzaldehyde (B1207257) with 2-butanone (B6335102). cambridge.org The reaction is typically catalyzed by acids or bases. organic-chemistry.orgwikipedia.org

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.org

Aldol-First Mechanism: This pathway begins with an aldol (B89426) condensation between the two carbonyl starting materials, followed by the formation of an imine (Schiff base) and subsequent cyclization and dehydration to yield the quinoline ring. This mechanism is considered more likely in acid-catalyzed conditions. thieme-connect.com

Schiff Base-First Mechanism: In this variation, the initial step is the formation of a Schiff base between the o-aminoaryl carbonyl compound and the enol or enolate of the second carbonyl compound. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the final quinoline product. This pathway is generally favored under basic conditions. thieme-connect.com

Modern variations of the Friedländer synthesis focus on milder and more efficient reaction conditions. Catalysts such as p-toluenesulfonic acid, iodine, and various Lewis acids have been successfully used. organic-chemistry.orgwikipedia.org Environmentally friendly approaches, including catalyst-free reactions in water and microwave-assisted syntheses using solid acid catalysts like Nafion, have also been developed, demonstrating the versatility of this classical method. organic-chemistry.orgmdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| o-Aminobenzaldehyde | 2-Butanone | 32% KOH or Li[Co(I)pc] | This compound | cambridge.org |

| 2-Aminoaryl Ketones | α-Methylene Carbonyls | Nafion NR50, Microwave, Ethanol (B145695) | Substituted Quinolines | mdpi.com |

| 2-Aminobenzaldehyde | Various Ketones | Water, 70°C, Catalyst-free | Poly-substituted Quinolines | organic-chemistry.org |

| o-Aminobenzyl alcohol | Acetophenone | 5-methyl-8-hydroxyquinoline Ruthenium complex | 2-Phenylquinoline | sioc-journal.cn |

Skraup Synthesis and its Adaptations for Substituted Quinolines

The Skraup synthesis is a classic, albeit often harsh, method for producing quinolines. The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), concentrated sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgwordpress.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring. wordpress.com

To synthesize substituted quinolines such as this compound, the Skraup synthesis can be modified. Instead of glycerol, an α,β-unsaturated aldehyde or ketone can be used. researchgate.net For instance, the reaction of p-toluidine (B81030) with methyl vinyl ketone is used to produce 4,6-dimethylquinoline. wordpress.com While direct synthesis of this compound via a standard Skraup reaction is less common, the principle of using substituted precursors is well-established. The versatility of the Skraup reaction allows for the preparation of a wide range of quinolines, provided the starting materials can withstand the strong acidic and high-temperature conditions. google.com

Combes Quinoline Synthesis for Alkyl-Substituted Quinolines

The Combes synthesis is a valuable method for preparing 2,4-disubstituted quinolines. wikipedia.org It involves the acid-catalyzed condensation of an aniline with a β-diketone. iipseries.org The reaction mechanism begins with the formation of an enamine from the aniline and one of the ketone's carbonyl groups. iipseries.org This is followed by an acid-catalyzed intramolecular cyclization (annulation), which is the rate-determining step, and subsequent dehydration to form the aromatic quinoline ring. wikipedia.org

This method is particularly well-suited for producing alkyl-substituted quinolines. rsc.org For example, the reaction of aniline with acetylacetone (B45752) readily produces 2,4-dimethylquinoline (B72138). tandfonline.com The Combes synthesis has been extended to higher β-diketones; for instance, reacting aniline with 3,5-heptanedione (B1630319) yields 2,4-diethylquinoline. tandfonline.com The regioselectivity can be influenced by steric and electronic effects of substituents on both the aniline and the β-diketone, which can be controlled to favor specific isomers. wikipedia.org

Baylis–Hillman Reaction-Mediated Synthesis of Quinoline Derivatives

The Baylis–Hillman reaction offers a modern and versatile route to highly functionalized quinoline derivatives under milder conditions than many classical syntheses. rsc.org The typical strategy involves the reaction of a 2-nitrobenzaldehyde (B1664092) with an activated alkene, such as methyl vinyl ketone, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). rsc.org This forms a Baylis–Hillman adduct.

Subsequent reductive cyclization of this adduct leads to the quinoline core. rsc.org For example, the adduct formed from 2-nitrobenzaldehyde and methyl vinyl ketone can be reduced, often via catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst, to yield this compound. core.ac.uk A key advantage of this approach is that it avoids the use of often unstable 2-aminobenzaldehydes required for the Friedländer synthesis. rsc.org The reaction conditions can be tuned to influence the final product; for instance, different reagents can selectively yield quinolines, quinoline-N-oxides, or 2-quinolones from the same Baylis–Hillman precursor. rsc.org

| Reactants | Key Steps | Product | Reference |

| 2-Nitrobenzaldehyde, Methyl Vinyl Ketone | 1. Baylis-Hillman reaction (DABCO catalyst) 2. Reductive cyclization (H₂, Pd/C) | This compound | rsc.org |

| 2-Nitrobenzaldehyde, Ethyl Vinyl Ketone | 1. Baylis-Hillman reaction (DABCO catalyst) 2. Reductive cyclization (H₂, Pd/C) | 2-Ethyl-3-methylquinoline | researchgate.net |

| (Het)aryl-substituted MBH adducts, 2-Iodoaniline | Palladium-catalyzed Heck reaction and cyclization | 2,3-Disubstituted quinolines | organic-chemistry.org |

Catalytic Innovations in this compound Synthesis

Recent advancements in organic synthesis have focused on the development of highly efficient and selective catalytic systems, particularly those involving transition metals. These innovations offer greener, more atom-economical routes to quinolines.

Transition Metal-Catalyzed Processes

Transition metal catalysts, including those based on palladium, ruthenium, rhodium, copper, and iron, have revolutionized quinoline synthesis. numberanalytics.comnih.gov These catalysts can facilitate reactions under milder conditions and with greater functional group tolerance than traditional methods. rsc.org

Several catalytic strategies have been developed:

Ruthenium-catalyzed Friedländer Synthesis: Ruthenium complexes, such as those derived from 8-hydroxyquinoline, have been shown to effectively catalyze the Friedländer reaction between o-aminobenzyl alcohols and ketones. sioc-journal.cn

Rhodium-catalyzed Synthesis: Rhodium complexes can catalyze the reaction of anilines with aliphatic aldehydes to produce 2,3-dialkyl-substituted quinolines in high yields. oup.com For example, aniline can react with propanal in the presence of a rhodium catalyst to form 2-ethyl-3-methylquinoline. oup.com

Palladium and Iron-catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions, such as in the Heck reaction-based synthesis from Baylis-Hillman adducts. organic-chemistry.org Iron catalysts, valued for being inexpensive and environmentally benign, have also been employed. For instance, FeCl₃ has been used as an efficient catalyst for the Friedländer annulation. tandfonline.comtandfonline.com

Copper-catalyzed Synthesis: Copper catalysis provides a robust method for constructing quinolines from various starting materials, often with mild reaction conditions and high efficiency. rsc.org For example, copper acetate (B1210297) can catalyze the one-pot reaction of saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

These catalytic methods represent the forefront of quinoline synthesis, offering powerful tools for the construction of complex derivatives like this compound with high precision and efficiency. numberanalytics.com

| Catalyst System | Reaction Type | Reactants | Product(s) | Reference |

| [Rh(norbornadiene)Cl]₂ | N-Heterocyclization | Aniline, Propanal | 2-Ethyl-3-methylquinoline | oup.com |

| Ruthenium complex | Friedländer Synthesis | o-Aminobenzyl alcohol, Ketone | Substituted Quinolines | sioc-journal.cn |

| FeCl₃·6H₂O | Friedländer Annulation | o-Aminoaryl ketone, α-Methylene ketone | Substituted Quinolines | tandfonline.com |

| Copper Acetate | One-pot cyclization | Saturated ketone, Anthranil (B1196931) | 3-Substituted Quinolines | mdpi.com |

| Palladium catalyst | Heck reaction/cyclization | MBH adduct, 2-Iodoaniline | 2,3-Disubstituted quinolines | organic-chemistry.org |

Iridium-Catalyzed Asymmetric Hydrogenation

While not a primary method for the initial synthesis of the this compound ring system, iridium-catalyzed asymmetric hydrogenation is a paramount technique for the stereoselective reduction of the quinoline core to produce chiral tetrahydroquinoline derivatives. These chiral products are of significant interest in medicinal chemistry.

Research has demonstrated the highly enantioselective hydrogenation of 2,3-disubstituted quinolines using iridium complexes. rsc.orgacs.org For instance, the hydrogenation of this compound can be achieved with an iridium catalyst, often in combination with a chiral phosphine (B1218219) ligand. By adjusting reaction parameters such as hydrogen pressure and temperature, the enantiomeric excess (ee) of the resulting cis-1,2,3,4-tetrahydro-2,3-dimethylquinoline can be significantly influenced. In one study, the hydrogenation of this compound at room temperature under high pressure yielded a low enantioselectivity (5% ee). However, by lowering the pressure and raising the temperature to 70°C, the ee was improved to 73%. researchgate.net A modified Friedländer synthesis using an iridium(III) catalyst in the presence of potassium hydroxide (B78521) has also been reported, which involves the consecutive oxidation of 2-aminobenzyl alcohol and subsequent coupling with a ketone. researchgate.netorganic-chemistry.org

Water-soluble iridium catalysts bearing aminobenzimidazole ligands have also been developed for the asymmetric transfer hydrogenation (ATH) of quinolines, achieving high yields and up to 99% ee under mild conditions, even in aqueous or biphasic systems. scilit.com

Nickel-Catalyzed Reactions

Nickel catalysis provides an economical and efficient alternative for the synthesis of substituted quinolines. A notable method is the nickel-catalyzed three-component tandem carboamination and cyclization of terminal alkynes, organoboronic acids, and anthranils, which provides access to a variety of 2,3-disubstituted quinolines. acs.orgresearchgate.netresearchgate.net This reaction is characterized by its high chemo- and regioselectivity. The process involves anthranil acting as both an electrophilic aminating agent and a redox buffer, with the acetylacetonate (B107027) (acac) ligand being crucial for the catalytic cycle. researchgate.net

Another approach involves the reaction of aniline with aliphatic alcohols in the presence of nickel-containing catalysts, such as a system of Ni(OAc)₂·4H₂O and Et₃N, to produce 2,3-disubstituted quinolines. organic-chemistry.org For example, the reaction of aniline with 1-propanol (B7761284) can yield 3-methyl-2-ethylquinoline. organic-chemistry.org Furthermore, nickel catalysts have been employed for the dehydrogenative coupling of α-2-aminoaryl alcohols with ketones to furnish polysubstituted quinolines. tandfonline.com

| Nickel-Catalyzed Method | Reactants | Key Features | Reference(s) |

| Three-Component Carboamination/Cyclization | Terminal alkynes, Organoboronic acids, Anthranils | High chemo- and regioselectivity for 2,3-disubstituted quinolines. | acs.orgresearchgate.netresearchgate.net |

| Reaction of Aniline with Alcohols | Aniline, Aliphatic alcohols, CCl₄ | Forms 2,3-disubstituted quinolines. | organic-chemistry.org |

| Dehydrogenative Coupling | α-2-Aminoaryl alcohols, Ketones | Sustainable synthesis of polysubstituted quinolines. | tandfonline.com |

Iron-Catalyzed Cyclization and Condensation Reactions

Iron, being an abundant, inexpensive, and environmentally benign metal, has emerged as a valuable catalyst in organic synthesis. The Friedländer annulation, a classic method for quinoline synthesis, can be efficiently catalyzed by iron salts such as ferric chloride (FeCl₃·6H₂O). thieme-connect.detandfonline.com This approach involves the condensation of a 2-aminoaryl ketone with a compound containing an active methylene (B1212753) group. The use of FeCl₃·6H₂O in water as a solvent provides a green and readily available catalytic system. thieme-connect.de For instance, the reaction of 2-aminoacetophenone (B1585202) with acetylacetone in the presence of 10 mol% FeCl₃·6H₂O in water at room temperature can produce 1-(2,4-dimethylquinolin-3-yl)ethanone (B1224429) in high yield (97%). thieme-connect.deijstr.org The methodology is effective for a range of substituted 2-aminoaryl ketones and both cyclic and acyclic ketones, affording good to excellent yields of the corresponding quinoline derivatives. tandfonline.com

| Reactants for Iron-Catalyzed Friedländer Synthesis | Product Example | Catalyst System | Yield | Reference(s) |

| 2-Aminoacetophenone, Acetylacetone | 1-(2,4-Dimethylquinolin-3-yl)ethanone | FeCl₃·6H₂O in Water | 97% | thieme-connect.deijstr.org |

| 2-Aminobenzophenone (B122507), Ethyl acetoacetate (B1235776) | Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | FeCl₃ in EtOH | 97% | tandfonline.com |

Copper-Catalyzed Cascade Cyclization

Copper-catalyzed reactions offer a cost-effective and practical route for synthesizing quinoline derivatives. One such method is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones using a copper(II)-catalyst with a tridentate pincer ligand under aerial conditions. colab.ws A plausible mechanism involves the copper-catalyzed oxidation of the 2-aminobenzyl alcohol to the corresponding aldehyde, followed by condensation with the ketone to form an α,β-unsaturated ketone, which then undergoes intramolecular cyclodehydration to yield the quinoline product. colab.ws

Other copper-catalyzed cascade reactions have been developed for the synthesis of 2-arylquinolines from aryl aldehydes, anilines, and acrylic acid, and for the synthesis of 2-aminoquinolines from ortho-bromobenzaldehyde and active methylene nitriles. rsc.orgmdpi.com While these methods are highly efficient for certain substitution patterns, the synthesis of 2,3-dialkylquinolines like this compound via these specific copper-catalyzed cascades is less commonly reported. However, a modified Friedländer synthesis using a copper(II) catalyst has been noted. researchgate.net

Palladium-Catalyzed Annulation

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been applied to the construction of quinoline rings. A palladium-catalyzed Heck reaction provides an efficient route to 2,3-disubstituted quinoline derivatives starting from accessible (het)aryl-substituted Morita-Baylis-Hillman adducts. researchgate.net Additionally, the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols is effective for producing 2,4-disubstituted quinolines. researchgate.net While not a direct synthesis of this compound, these methods highlight the versatility of palladium in constructing the quinoline scaffold. A modified Friedländer reaction has also been shown to proceed with a palladium-on-charcoal catalyst. researchgate.net

Organocatalysis in Quinoline Formation (e.g., L-Proline, Chloramine-T)

Organocatalysis has gained prominence as a green and metal-free alternative for various organic transformations, including the synthesis of quinolines.

The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone with a carbonyl compound containing an α-methylene group, is a key reaction in this context. acgpubs.orgthieme-connect.com Two notable organocatalysts for this reaction are L-proline and Chloramine-T.

L-Proline: The use of the chiral amino acid L-proline as a catalyst for the Friedländer synthesis has been reported to be highly effective and regioselective. benthamdirect.com A key finding is that the reaction of 2-aminobenzaldehydes with unsymmetrical ketones, such as 2-butanone, yields exclusively the this compound derivative. researchgate.net The reaction is believed to proceed through an aldol condensation pathway. benthamdirect.com L-proline has also been shown to be an efficient catalyst for the Knoevenagel condensation of 2-aminoaryl ketones with active methylene compounds to afford quinoline derivatives, with microwave irradiation significantly reducing reaction times. colab.ws

Chloramine-T: Chloramine-T has proven to be an efficient catalyst for the synthesis of substituted quinolines via the Friedländer condensation. acs.orgwikipedia.org In this method, 2-amino aryl ketones react smoothly with ketones in refluxing acetonitrile (B52724) to give the corresponding quinoline derivatives in very good yields. acs.orgwikipedia.org For example, the reaction between 2-aminoacetophenone and various carbonyl compounds in the presence of Chloramine-T yields the desired quinolines successfully. wikipedia.org The proposed mechanism for the Friedländer reaction involves either an initial aldol addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol reaction and subsequent elimination. benthamdirect.com

| Organocatalyst | Reaction Type | Key Advantage | Reference(s) |

| L-Proline | Friedländer Annulation | Excellent regioselectivity with unsymmetrical ketones. | researchgate.netbenthamdirect.com |

| Chloramine-T | Friedländer Condensation | Efficient synthesis of substituted quinolines under mild conditions. | acs.orgwikipedia.org |

Heterogeneous Catalysis for Alkylquinoline Production

Heterogeneous catalysis offers significant advantages for industrial-scale production, including catalyst reusability, ease of product separation, and often more environmentally friendly processes. The synthesis of this compound has been successfully achieved using heterogeneous catalysts, particularly modified zeolites.

The gas-phase reaction of aniline and propanol (B110389) over a modified USY (Ultra-Stable Y) zeolite catalyst has been shown to produce a mixture of quinolines, with this compound being one of the products. mdpi.comacgpubs.org A particularly effective catalyst for this transformation is ZnCl₂/Ni-USY. acgpubs.org At an optimized temperature of 683 K, this catalyst system can achieve an aniline conversion of 96.4% and a total quinoline yield of 78.3%. The product distribution is influenced by the catalyst's properties, specifically the ratio of Lewis to Brønsted acid sites.

| Catalyst System | Reactants | Reaction Conditions | Aniline Conversion | Total Quinoline Yield | Selectivity (2,3-DMQ) | Reference(s) |

| ZnCl₂/Ni-USY | Aniline, Propanol | 683 K, Gas phase | 96.4% | 78.3% | 13.3% | |

| Ni-USY | Aniline, Propanol | 623 K, Gas phase | 66.7% | 36.8% | 10.1% | |

| USY | Aniline, Propanol | 623 K, Gas phase | 57.8% | 28.0% | 9.2% |

Zeolite-Based Systems (e.g., Modified USY Zeolite, ZnCl₂/Ni-USY)

Zeolites, with their well-defined microporous structures and tunable acidic properties, have emerged as highly effective catalysts for quinoline synthesis. Modified Ultrastable Y (USY) zeolites, in particular, have been extensively studied for the gas-phase synthesis of quinolines from anilines and alcohols.

In the reaction of aniline with propanol over a series of modified USY zeolite catalysts, this compound is formed as a minor product alongside the major product, 2-ethyl-3-methylquinoline. researchgate.netrsc.org The catalytic performance is significantly influenced by the nature of the acid sites on the zeolite. A ZnCl₂/Ni-USY catalyst demonstrated superior performance, achieving a 96.4% conversion of aniline and a 78.3% total yield of quinolines. researchgate.netrsc.org This high efficiency is attributed to a larger ratio of Lewis acid sites to Brønsted acid sites. rsc.orgresearchgate.net The reaction mechanism is proposed to proceed through N-phenylpropan-1-imine as a key intermediate, with Lewis acid sites playing a more dominant role in the formation of quinolines compared to Brønsted acid sites. rsc.org

The reaction conditions, including temperature, play a critical role in product selectivity. Lower temperatures tend to favor the formation of this compound, while higher temperatures and increased catalyst acidity can lead to the formation of byproducts such as N-propylaniline.

Table 1: Catalytic Performance of Modified USY Zeolites in Quinoline Synthesis from Aniline and Propanol researchgate.netrsc.org

| Catalyst | Aniline Conversion (%) | Total Quinoline Yield (%) | Selectivity to 2-Ethyl-3-methylquinoline (%) |

| ZnCl₂/Ni-USY | 96.4 | 78.3 | 60.1 |

Reaction Conditions: Fixed-bed flow-type reactor, 683 K.

Clay Catalysts (e.g., Montmorillonite K10)

Clay catalysts, such as Montmorillonite K10, represent an economical and environmentally friendly option for quinoline synthesis. arabjchem.org These materials can act as solid acid catalysts, facilitating reactions under milder conditions than traditional methods. Montmorillonite K10 has been successfully employed in the Doebner-von Miller reaction for the synthesis of quinoline derivatives. ukzn.ac.za Furthermore, silver-exchanged Montmorillonite K10 has been shown to be an effective and recyclable catalyst for these reactions, providing high yields of 85-95% under solvent-free conditions. smolecule.com The catalyst maintains its activity for several consecutive cycles, highlighting its potential for sustainable chemical processes. smolecule.com Microwave-assisted synthesis of quinolines catalyzed by Montmorillonite KSF clay has also been reported, demonstrating the versatility of clay-based catalysts. researchgate.net

Green Chemistry Approaches to Quinoline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have spurred the development of innovative synthetic protocols for quinolines.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. scienceijsar.com In the synthesis of quinoline derivatives, microwave-assisted protocols have been successfully applied to classical reactions like the Skraup and Friedländer syntheses. clockss.org

For instance, a solvent-free method for synthesizing quinoline derivatives involves the one-pot reaction of anilines with alkyl vinyl ketones using a heterogeneous catalyst under microwave irradiation. clockss.org Optimal conditions were found to be a reaction time of 10-15 minutes using 500 W of microwave power. clockss.org Similarly, the microwave-assisted synthesis of 3-acyl-2,4-dihydroxyquinolines from methyl-2-aminobenzoate and ethyl acetoacetate showed a significant rate enhancement, with the reaction completing in 180 seconds compared to 6 hours with conventional heating. The use of solid supports like basic alumina (B75360) in conjunction with microwave irradiation further enhances the efficiency and eco-friendliness of these syntheses. scienceijsar.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines scienceijsar.com

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 4-6 hours | 70-78 |

| Microwave Irradiation | 5-7 minutes | 90-95 |

Light-Induced Reactions (e.g., Visible Light Photocatalysis)

Visible-light photocatalysis has gained prominence as a sustainable and mild method for driving a wide range of chemical transformations. This approach utilizes visible light as an energy source to generate reactive intermediates from photocatalysts, enabling reactions to proceed under ambient conditions. ntu.edu.sg

The synthesis of quinolines can be achieved through visible-light-mediated oxidative cyclization reactions. For example, the reaction of 2-aminobenzyl alcohols with secondary alcohols in the presence of an organic small-molecule catalyst like anthraquinone (B42736) and an oxidant such as DMSO yields quinolines at room temperature. organic-chemistry.org Another strategy involves the use of titanium dioxide (TiO₂) as a non-toxic and inexpensive photocatalyst for the aerobic dehydrogenation of tetrahydroquinolines to quinolines using oxygen as a green oxidant. organic-chemistry.org Photocatalytic methods have also been developed for the synthesis of various substituted 2-methylquinolines from nitrobenzenes or anilines. arabjchem.orgarabjchem.org

A visible light-induced cascade sulfonylation/cyclization of N-(2-cyanophenyl)-N-methylmethacrylamide has been developed to produce quinoline-2,4-diones under metal-free and photocatalyst-free conditions at room temperature. mdpi.com

Solvent-Free and Recyclable Catalyst Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents and the use of recyclable catalysts. Solvent-free reaction conditions, often combined with microwave irradiation or solid catalysts, offer significant environmental benefits. scienceijsar.comclockss.orgresearchgate.net

Several recyclable catalytic systems have been developed for quinoline synthesis. As mentioned earlier, silver-exchanged Montmorillonite K10 is a recyclable catalyst for the Doebner-von Miller reaction. smolecule.com Supported heteropoly acids have also been shown to be effective and reusable catalysts for the Friedländer reaction under solvent-free conditions. journals.co.zalbp.world For example, 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663) has been used as an efficient and reusable ionic liquid catalyst for the Friedländer synthesis of quinolines, with the catalyst being easily recovered and reused multiple times without a significant loss of activity. researchgate.net Uranyl acetate has also been reported as a new reusable catalyst for the synthesis of 2,3,4-trisubstituted quinolines. derpharmachemica.com

Derivatization Strategies and Functional Group Transformations of the this compound Scaffold

The this compound core serves as a versatile platform for further chemical modifications, allowing for the introduction of various functional groups to modulate its physicochemical and biological properties.

The methyl groups at the 2- and 3-positions can be functionalized, although this is often challenging. More commonly, derivatization occurs at other positions of the quinoline ring system. For instance, this compound can be reacted with acyl chlorides to afford corresponding derivatives. ukzn.ac.za

A notable transformation is the hydrogenation of the quinoline ring. The electrocatalytic hydrogenation of this compound using a proton-exchange membrane reactor has been shown to yield the corresponding tetrahydroquinoline derivative with a 77% yield under mild conditions. beilstein-journals.orgbeilstein-journals.org

Furthermore, the introduction of other functional groups onto the quinoline scaffold prior to or after its formation allows for a wide range of derivatization strategies. For example, the synthesis of 2-chloro-6,7-dimethylquinoline-3-methanol (B1347666) provides a handle for further transformations. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for substitution, or undergo etherification and esterification. vulcanchem.com The chlorine atom at the C-2 position is a site for nucleophilic substitution reactions. vulcanchem.com

Visible light-induced derivatization has also been explored. For example, a cascade sulfonylation/cyclization reaction can introduce a sulfonylmethyl group at the 3-position of a quinoline-2,4-dione derivative. mdpi.com This product can then undergo further modifications, such as the reduction of a carbonyl group to a hydroxyl group. mdpi.com

Alkylation and Arylation Reactions

The introduction of alkyl and aryl groups onto the this compound core can be achieved through various synthetic strategies, including substitution reactions and modern cross-coupling techniques.

Alkylation can be performed on pre-functionalized quinolines. For instance, nucleophilic substitution reactions using alkyl halides can introduce alkyl chains. More advanced methods may involve the functionalization of the methyl groups already present on the quinoline ring.

Arylation reactions often employ metal-catalyzed cross-coupling methodologies. For example, palladium-catalyzed reactions, such as the Suzuki coupling, can be used to form carbon-carbon bonds between the quinoline scaffold and aryl boronic acids. nih.gov These reactions offer a powerful tool for creating complex molecules with tailored electronic and steric properties. Recent advancements have also explored direct C-H arylation, providing a more atom-economical approach to these derivatives. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation | Alkyl halides, base | Alkyl-substituted 2,3-dimethylquinolines |

| Arylation (Suzuki Coupling) | Aryl boronic acid, Pd catalyst, base | Aryl-substituted 2,3-dimethylquinolines |

| Direct C-H Arylation | Aryl source, metal catalyst | Aryl-substituted 2,3-dimethylquinolines |

Introduction of Oxygen-Containing Functionalities (e.g., Hydroxyl, Carbonyl)

The incorporation of oxygen-containing functional groups, such as hydroxyl and carbonyl moieties, significantly alters the chemical properties of this compound, opening pathways to new derivatives.

Hydroxylated derivatives can be synthesized through various routes. One approach involves the use of oxidizing agents to introduce hydroxyl groups onto the quinoline ring. evitachem.com For example, the synthesis of 2,4-dimethylquinoline-5,8-diol hydrobromide can be achieved through methods like condensation reactions or direct hydroxylation using peracids. evitachem.com Another strategy involves the synthesis from precursors already containing the hydroxyl group, such as the conversion of 6-hydroxy-2,3-dimethylquinoline-N-oxide to 6-hydroxy-2,3-dimethylquinoline. unilag.edu.ng

The methyl groups at the 2 and 3 positions are susceptible to oxidation to form carbonyl functionalities like aldehydes and carboxylic acids. For instance, the oxidation of this compound can yield 2,3-quinolinedicarboxylic acid. Ozonolysis of this compound has been shown to produce glyoxal (B1671930) and dimethylglyoxal, indicating the cleavage of the benzene (B151609) ring. metu.edu.trresearchgate.net The synthesis of 2,3-dicarbonyl quinolines can also be achieved through cross-dehydrogenative radical coupling of enaminones and glycine (B1666218) derivatives. rsc.org

| Functional Group | Synthetic Method | Reagents | Resulting Compound |

| Hydroxyl | Hydroxylation | Peracids, Hydroxylic agents | Hydroxy-2,3-dimethylquinolines |

| Hydroxyl | Reduction of N-oxide | PBr₃, DMF | 6-Hydroxy-2,3-dimethylquinoline unilag.edu.ng |

| Carbonyl (Aldehyde) | Oxidation of methyl group | Oxidizing agents | This compound-carbaldehyde |

| Carbonyl (Carboxylic Acid) | Oxidation of methyl group | Strong oxidizing agents | 2,3-Quinolinedicarboxylic acid |

| Dicarbonyl | Radical Coupling | Enaminones, Glycine derivatives, K₂S₂O₈ | 2,3-Dicarbonyl quinolines rsc.org |

Halogenation and Halide Transformations

Halogenation of this compound introduces reactive handles that are pivotal for further synthetic transformations. Bromination and chlorination are common halogenation reactions applied to the quinoline core.

Bromination of this compound can occur at the methyl groups or the aromatic ring, depending on the reaction conditions. For example, bromination in a sodium acetate-acetic acid buffer can lead to the formation of 3-methyl-2-tribromomethylquinoline. rsc.org Radical bromination of ethyl 2,4-dimethylquinoline-3-carboxylate with N-bromosuccinimide (NBS) has been attempted for the synthesis of bis(bromomethyl)quinoline, though it presented challenges with byproducts. nih.govrsc.org

Chlorination can also be achieved using various chlorinating agents. The synthesis of 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline (B12214052) involves multi-step functionalization, including chlorination of the quinoline backbone. vulcanchem.com

Halide transformations, such as the conversion of a bromo-substituent to another functional group via cross-coupling reactions, are essential for building molecular complexity. evitachem.com For instance, 8-bromo-2,4-dimethylquinoline (B1519112) can be a precursor for creating more complex derivatives through palladium-catalyzed amination. acs.org Transhalogenation reactions, where a halogen is exchanged for fluorine, can be performed using reagents like pyridine (B92270) hydrofluoride. google.com

| Reaction | Reagents | Product |

| Bromination | Bromine, Sodium acetate-acetic acid buffer | 3-Methyl-2-tribromomethylquinoline rsc.org |

| Radical Bromination | N-Bromosuccinimide (NBS) | Ethyl 2,4-bis(bromomethyl)quinoline-3-carboxylate (attempted) nih.govrsc.org |

| Chlorination | Cl₂, FeCl₃ | 2-Chloroquinoline derivatives vulcanchem.com |

| Transhalogenation | Hydrogen fluoride (B91410) pyridine-type compound | Fluoro-substituted quinolines google.com |

Sulfonylation and Thioether Incorporations

The introduction of sulfur-containing functionalities, such as sulfonyl and thioether groups, onto the this compound framework can lead to derivatives with interesting biological and material properties.

Sulfonylation reactions typically involve the reaction of a quinoline derivative with a sulfonyl chloride in the presence of a base. While specific examples for this compound are not prevalent in the provided context, the general methodology is widely applicable in organic synthesis.

The incorporation of thioether groups has been more explicitly documented. A series of novel quinoline derivatives containing thioether groups were synthesized, and their antifungal activities were evaluated. nih.govresearchgate.net For example, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline was synthesized and showed significant antifungal activity. nih.govresearchgate.net The synthesis often involves the reaction of a halo-quinoline or a quinoline-4-thione with an appropriate thiol or alkyl halide. nih.govscienceijsar.com

| Functional Group | Synthetic Approach | Key Intermediate/Reactant | Example Product |

| Thioether | Reaction with quinoline-4-thione | 8-fluoro-2,3-dimethylquinoline-4-thione | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline nih.govresearchgate.net |

| Thioether | Nucleophilic substitution | 7-chloro-6-fluoro-2,4-dimethylquinoline | 7-(5-alkyl-1',3',4'-thiadiazolyl/oxadiazolyl-2'-thio)-6-fluoro-2,4-dimethylquinolines scienceijsar.com |

Carboxylation Reactions

The introduction of carboxylic acid groups onto the this compound structure is a valuable transformation, as the resulting carboxylic acids can serve as versatile intermediates for the synthesis of amides, esters, and other derivatives.

Carboxylation can be achieved through the oxidation of the methyl groups. For instance, the hydrolysis of 3-methyl-2-tribromomethylquinoline, obtained from the bromination of this compound, provides a route to the corresponding carboxylic acid. rsc.org Another approach involves the synthesis of quinoline-3-carboxylic acid esters from arylmethyl azides in a domino process, which can then be hydrolyzed to the carboxylic acid. rsc.orgvulcanchem.com

Furthermore, quinoline-4-carboxylic acid derivatives can be synthesized. For example, this compound-4-carboxylic acid is a known compound. biosynth.com The synthesis of quinoline analogues with a C3 methyl substituent and a carboxylic acid at C4 has been explored, sometimes requiring harsh conditions for ester hydrolysis due to steric hindrance, with alternatives like using BBr₃ for deprotection being more effective. nih.gov

| Reaction Type | Starting Material | Reagents/Conditions | Product |

| Hydrolysis of trihalomethyl group | 3-Methyl-2-tribromomethylquinoline | Acid/Base hydrolysis | 3-Methylquinoline-2-carboxylic acid rsc.org |

| Domino reaction and hydrolysis | Arylmethyl azide, ethyl 3-ethoxyacrylate | TfOH, then hydrolysis | Quinoline-3-carboxylic acid derivatives rsc.orgvulcanchem.com |

| Ester hydrolysis | Methyl this compound-4-carboxylate | BBr₃, DCM | This compound-4-carboxylic acid nih.gov |

Formation of N-oxides and their Reduction

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide, which alters the electronic properties of the ring and provides a handle for further functionalization.

The formation of this compound-N-oxide is typically achieved by treating this compound with an oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) in a solvent like chloroform (B151607). unilag.edu.ng The Baylis-Hillman reaction followed by reductive cyclization of 2-nitrobenzaldehyde derivatives also yields quinoline-N-oxides. core.ac.ukresearchgate.net

The reduction of the N-oxide back to the parent quinoline is a common transformation. This can be accomplished using various reducing agents. A frequently used method involves phosphorus tribromide (PBr₃) in dimethylformamide (DMF). unilag.edu.ngcore.ac.uk This reduction is a key step in synthetic sequences where the N-oxide is used as a protecting or directing group.

| Reaction | Starting Material | Reagents | Product |

| N-Oxidation | This compound | mCPBA, CHCl₃ | This compound-N-oxide unilag.edu.ng |

| Reductive Cyclization | Baylis-Hillman adduct of 2-nitrobenzaldehyde | H₂, Pd-C, EtOH | This compound-N-oxide core.ac.ukresearchgate.net |

| N-Oxide Reduction | This compound-N-oxide | PBr₃, DMF | This compound unilag.edu.ngcore.ac.uk |

Construction of Multi-Quinoline Architectures

The synthesis of molecules containing multiple quinoline units, or multi-quinoline architectures, has been explored, leading to compounds with unique photophysical and electronic properties. These structures can be assembled through various coupling strategies.

One approach involves the oxidative dimerization of dihydroquinoline derivatives. For example, the attempted tetrabromination of 1,2-dihydro-2,2,4-trimethylquinoline in sulfuric acid resulted in a product of oxidative dimerization. rsc.org While this specific example does not start from this compound, it illustrates a potential pathway for creating linked quinoline systems.

More controlled methods would involve the cross-coupling of pre-functionalized quinoline monomers. For instance, a bromo-substituted this compound could be coupled with a boronic acid-substituted quinoline via a Suzuki coupling reaction to form a bi-quinoline system. The synthesis of bis(halomethyl)quinolines has been investigated as a route to construct novel and complex quinoline-based derivatives, which could serve as building blocks for larger architectures. nih.govrsc.org

| Synthetic Strategy | Description | Example Reaction |

| Oxidative Dimerization | Coupling of two quinoline units through an oxidative process. | Attempted tetrabromination of a dihydroquinoline leading to a dimer. rsc.org |

| Cross-Coupling Reactions | Metal-catalyzed coupling of two functionalized quinoline monomers. | Suzuki coupling between a bromo-quinoline and a quinoline-boronic acid. |

| Building Block Approach | Synthesis of functionalized quinolines that can be linked together. | Preparation of bis(halomethyl)quinolines for further elaboration. nih.govrsc.org |

Mechanistic Investigations of Reactions Involving 2,3 Dimethylquinoline

Reaction Pathways and Intermediate Formation in Synthesis

The synthesis of 2,3-dimethylquinoline can be achieved through various methods, each involving distinct reaction pathways and intermediates. One notable method is the reaction of aniline (B41778) with propanol (B110389) over modified USY zeolite catalysts. rsc.org In this process, 2-ethyl-3-methylquinoline is the major product, while this compound is formed as a minor product. rsc.org The reaction conditions, such as temperature and catalyst acidity, play a critical role in determining the product distribution. Lower temperatures tend to favor the formation of this compound.

The synthesis can also be approached through the Friedländer annulation, a classic method for quinoline (B57606) synthesis. However, achieving regioselectivity for 2,3-disubstituted quinolines like this compound can be challenging. For instance, the reaction between 2-aminobenzophenone (B122507) and 2-butanone (B6335102) exclusively yields the this compound derivative. researchgate.net Other synthetic strategies include the Combes, Doebner-Miller, and Skraup methods, which involve the reaction of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds under acidic conditions. rsc.orgmetu.edu.tr The Combes synthesis, for example, proceeds through the formation of a Schiff base intermediate, followed by acid-catalyzed cyclization and dehydration. metu.edu.tr

More contemporary methods involve photocatalytic pathways. For example, the photocatalytic conversion of nitrobenzene (B124822) in the presence of ethanol (B145695) can produce 2-methylquinolines, with intermediates such as nitrosobenzene, aniline, and N-hydroxyaniline being formed. arabjchem.org Another approach utilizes the Baylis-Hillman reaction, where 2-nitrobenzaldehyde (B1664092) reacts with methyl vinyl ketone to form adducts that can be subsequently reduced to quinoline derivatives. core.ac.uk

The mechanism often involves several key steps:

Initial condensation: Aniline or a derivative reacts with a carbonyl compound.

Cyclization: The intermediate undergoes an intramolecular reaction to form the heterocyclic ring.

Dehydration/Oxidation: The final step involves the removal of a water molecule or an oxidation step to yield the aromatic quinoline ring system.

Table 1: Synthesis Methods and Key Aspects of this compound

| Synthesis Method | Reactants | Catalyst/Conditions | Major/Minor Product | Key Intermediates |

| Reaction over USY Zeolite | Aniline, Propanol | Modified USY Zeolite | Minor | Not specified |

| Friedländer Annulation | 2-Aminobenzophenone, 2-Butanone | Acid or Base | Major | Schiff Base |

| Combes Synthesis | Aniline, 1,3-Diketone | Acid | Dependent on substrate | Schiff Base |

| Photocatalytic Conversion | Nitrobenzene, Ethanol | TiO2, UV light | Not a direct synthesis | Nitrosobenzene, Aniline |

| Baylis-Hillman Reaction | 2-Nitrobenzaldehyde, Methyl Vinyl Ketone | DABCO, then reduction | Dependent on subsequent steps | Baylis-Hillman adduct |

Ozonolysis Studies and Ring Reactivity of this compound

Ozonolysis studies of this compound provide significant insights into the reactivity of its bicyclic ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring.

In the ozonolysis of quinoline and its derivatives, the nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack. metu.edu.tr Consequently, ozone preferentially attacks the more electron-rich benzene ring. metu.edu.trresearchgate.net Specifically, the attack occurs at the 5,6- and 7,8-bonds. metu.edu.tr However, a side reaction involving the attack on the pyridine ring at the 3,4-bond also occurs. researchgate.netresearchgate.net This is evidenced by the formation of dimethylglyoxal as a byproduct in the ozonolysis of this compound, alongside glyoxal (B1671930) which results from the cleavage of the benzene ring. metu.edu.trresearchgate.net

Kinetic studies on related compounds like naphthalene (B1677914) and 2,3-dimethylnaphthalene (B165509) indicate a rapid uptake of two ozone molecules to form a diozonide. researchgate.net This diozonide then reacts further with ozone at a much slower rate. researchgate.net For this compound, the primary reaction pathway involves the formation of a 5,6,7,8-diozonide on the benzene ring. researchgate.net The decomposition of these ozonides upon workup leads to the observed cleavage products. The formation of both glyoxal and dimethylglyoxal from this compound suggests the formation of at least two different initial ozonide intermediates, one from the attack on the benzene ring and another from the attack on the pyridine ring. metu.edu.trresearchgate.net

The reactivity of the quinoline ring system towards ozone shows a strong resemblance to that of the naphthalene ring system. researchgate.netresearchgate.net In naphthalene, the α,β-bonds (equivalent to the 5,6- and 7,8-bonds in quinoline) are the primary sites of ozone attack. researchgate.netresearchgate.net The ozonolysis of 2,3-dimethylnaphthalene results in the formation of two isomeric diozonides, with the major product having the ozone molecules attached to the methylated ring. researchgate.net This parallels the behavior of this compound, where the initial attack is predominantly on the carbocyclic ring. researchgate.net The key difference lies in the deactivating effect of the nitrogen atom in the quinoline system, which makes the heterocyclic ring less reactive than the corresponding ring in naphthalene. metu.edu.tr

Table 2: Ozonolysis of this compound

| Feature | Description | Products |

| Preferential Attack | Primarily on the benzene ring (5,6- and 7,8-bonds) due to deactivation of the pyridine ring by the nitrogen atom. metu.edu.trresearchgate.net | Glyoxal |

| Side Reaction | Attack on the pyridine ring (3,4-bond). researchgate.netresearchgate.net | Dimethylglyoxal |

| Intermediates | Formation of a 5,6,7,8-diozonide as the main intermediate. researchgate.net | - |

| Comparison to Naphthalene | Reactivity is similar, with preferential attack on the α,β-bonds of the carbocyclic ring. researchgate.netresearchgate.net | - |

Formation and Decomposition of Diozonides

Hydrogenation Mechanisms and Stereoselectivity

The hydrogenation of this compound to its corresponding tetrahydroquinoline derivative is a complex process that can proceed through different mechanistic pathways, influencing the stereoselectivity of the product.

Mechanistic studies, particularly for iridium-catalyzed asymmetric hydrogenation, have revealed a likely pathway for the reduction of the quinoline ring. This process is thought to involve a sequence of steps:

1,4-Hydride Addition: The reaction initiates with the addition of a hydride to the 1,4-positions of the quinoline ring system.

Isomerization: The resulting enamine intermediate then undergoes isomerization.

1,2-Hydride Addition: Finally, a 1,2-hydride addition to the imine intermediate completes the hydrogenation of the pyridine ring.

This stepwise mechanism has been supported by experiments and is crucial for understanding the stereochemical outcome of the reaction. For 2,3-disubstituted quinolines, the process is considered a dynamic kinetic resolution. The enantioselectivity is determined by the relative rates of isomerization and hydrogenation. To achieve high enantioselectivity, the rate of isomerization should be faster than the rate of hydrogenation. This can be influenced by reaction conditions; for instance, in the hydrogenation of this compound, lowering the hydrogen pressure and increasing the temperature significantly improved the enantiomeric excess from 5% to 73%. unimi.it

Recent work on electrocatalytic hydrogenation using a proton-exchange membrane reactor has also demonstrated the reduction of this compound, yielding the corresponding tetrahydroquinoline with a cis/trans ratio of 3:1. beilstein-journals.orgnih.gov

Table 3: Hydrogenation of this compound

| Feature | Description | Key Factors |

| Mechanism | Involves 1,4-hydride addition, followed by isomerization and then 1,2-hydride addition. | Catalyst system (e.g., Iridium-based) |

| Stereoselectivity | Achieved through dynamic kinetic resolution. | Relative rates of isomerization and hydrogenation |

| Reaction Conditions | Lower hydrogen pressure and higher temperature can improve enantioselectivity. unimi.it | Temperature, Pressure |

| Electrocatalytic Method | Yields a cis/trans mixture of the tetrahydroquinoline product. beilstein-journals.orgnih.gov | Proton-exchange membrane reactor |

Identification of Catalytic Active Species in Asymmetric Hydrogenation

The asymmetric hydrogenation of quinolines, including 2,3-disubstituted derivatives, has been a subject of intense research to produce chiral tetrahydroquinolines. Mechanistic studies on the iridium-catalyzed asymmetric hydrogenation of quinolines suggest that the active catalytic species is an Ir(III) complex. The reaction, which can achieve high enantioselectivity, is thought to proceed through a sequence of 1,4-hydride addition, isomerization, and finally a 1,2-hydride addition. The presence of additives like iodine is crucial, and it is proposed that iodine oxidizes the initial Ir(I) precursor to the more active Ir(III) species. sci-hub.se

In related systems for the asymmetric hydrogenation of N-heteroarenes, the active species are often formed in situ. For instance, in the hydrogenation of quinoxalines, an achiral ruthenium catalyst in the presence of a chiral phosphoric acid was found to be effective. unimi.it The specific nature of the active species in the asymmetric hydrogenation of this compound itself is part of a broader effort to understand these complex catalytic cycles. For some iridium catalysts used in cross-dehydrogenative coupling reactions, which share mechanistic features with hydrogenation, iridium(III) species stabilized by specific ligands have been identified as the active catalysts. acs.org

Elucidation of Catalysis Reaction Mechanisms

Role of Lewis and Brønsted Acid Sites in Quinoline Formation

The synthesis of quinolines, including this compound, from aniline and alcohols over solid acid catalysts involves a complex interplay of Lewis and Brønsted acid sites. In the reaction of aniline and propanol over modified USY zeolite catalysts, both types of acid sites are crucial for the formation of quinolines. rsc.orgresearchgate.netresearchgate.net

The following table summarizes the performance of various catalysts in the synthesis of quinolines from aniline and n-propanol, highlighting the product distribution.

| Entry | Catalyst | Temp (K) | Carrier Gas | Aniline Conversion (%) | 2,3-DMQ Selectivity (%) | Total Quinoline Selectivity (%) | Total Quinoline Yield (%) |

| 1 | USY | 623 | H₂ | 57.8 | 9.2 | 48.5 | 28.0 |

| 2 | Ni/USY | 623 | H₂ | 61.2 | 9.2 | 49.9 | 30.5 |

| 3 | Ni-USY | 623 | H₂ | 66.7 | 10.1 | 55.3 | 36.8 |

| 4 | ZnCl₂/Ni-USY | 623 | H₂ | 87.2 | 13.3 | 60.9 | 53.1 |

| 5 | ZnCl₂/Ni-USY | 683 | H₂ | 96.4 | 20.7 | 81.2 | 78.3 |

| 6 | ZnCl₂/Ni-USY | 683 | Air | 85.3 | 14.2 | 67.1 | 57.2 |

| Data sourced from a study on the reaction of aniline and propanol over modified USY zeolite catalysts. rsc.org |

Influence of Reaction Atmosphere (e.g., H₂, Air) on Cyclization-Dehydrogenation

The reaction atmosphere plays a critical role in the synthesis of quinolines, particularly in the cyclization-dehydrogenation steps. The formation of the quinoline ring system involves an aromatization step which is sensitive to the presence of oxidizing or reducing agents.

In the synthesis of quinolines from aniline and propanol over a ZnCl₂/Ni-USY catalyst, a hydrogen (H₂) atmosphere was found to be more effective than air. rsc.org At 683 K, the reaction under H₂ resulted in a 96.4% conversion of aniline and a 78.3% total yield of quinolines. rsc.org In contrast, when the reaction was carried out in an air atmosphere, the aniline conversion dropped to 85.3% and the total quinoline yield decreased to 57.2%. rsc.org This suggests that the active catalytic sites for cyclization and aromatization are better generated and stabilized in a reductive atmosphere. rsc.org The presence of H₂ likely facilitates the formation of low-valent metal species that are active in the dehydrogenation step leading to the aromatic quinoline ring.

Fragmentation Pathways in Mass Spectrometry, including Ring Expansion

The mass spectral fragmentation of dimethylquinolines, including this compound, is characterized by the formation of ring-expanded molecular ions prior to the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃). cdnsciencepub.comcdnsciencepub.comresearchgate.net This behavior is analogous to other alkyl-substituted aromatic and heteroaromatic systems. cdnsciencepub.com

For dimethylquinolines, there are two methyl groups that can participate in the ring expansion process. cdnsciencepub.comcdnsciencepub.com Studies involving deuterium-labeled dimethylquinolines have shown that ring expansion involving a methyl group on the benzenoid ring is generally favored over one on the pyridine ring. cdnsciencepub.comcdnsciencepub.com The initial fragmentation often involves the loss of a hydrogen atom to form an [M-H]⁺ ion, which can then undergo further fragmentation, such as the loss of acetonitrile (B52724) (CH₃CN) or hydrogen cyanide (HCN). cdnsciencepub.comcdnsciencepub.com

Another significant fragmentation pathway is the loss of a methyl radical to form an [M-CH₃]⁺ ion. cdnsciencepub.comcdnsciencepub.com This loss is also believed to occur from a ring-expanded molecular ion, as monomethylquinolines show a much lower tendency to lose a methyl group. cdnsciencepub.com The subsequent fragmentation of the [M-CH₃]⁺ ion often proceeds through the loss of HCN. cdnsciencepub.com The presence of metastable peaks in the mass spectra supports these sequential fragmentation pathways. cdnsciencepub.com

The following table summarizes the major fragment ions observed in the mass spectrum of this compound.

| Ion | m/z | Proposed Fragmentation |

| [M]⁺ | 157 | Molecular Ion |

| [M-H]⁺ | 156 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 142 | Loss of a methyl radical |

| [M-H-HCN]⁺ | 129 | Loss of HCN from [M-H]⁺ |

| [M-CH₃-HCN]⁺ | 115 | Loss of HCN from [M-CH₃]⁺ |

| Fragmentation patterns are based on general observations for dimethylquinolines. cdnsciencepub.comcdnsciencepub.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the carbon-hydrogen framework.

The ¹H and ¹³C NMR spectra of 2,3-Dimethylquinoline provide definitive evidence for its structure. In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals for the aromatic protons and the two methyl groups are observed. rsc.org The aromatic protons appear in the region between δ 7.47 and 8.02 ppm, while the two methyl groups give rise to singlets at δ 2.46 and 2.71 ppm. rsc.org

The ¹³C NMR spectrum further corroborates the structure. It displays signals for all 11 carbon atoms of the molecule. rsc.org The carbons of the two methyl groups appear at δ 19.6 and 23.6 ppm. rsc.org The remaining nine signals correspond to the carbons of the quinoline (B57606) ring system, with chemical shifts ranging from approximately δ 125.6 to 159.0 ppm. rsc.org The combination of ¹H and ¹³C NMR data allows for the unambiguous assignment of all protons and carbons, confirming the 2,3-disubstitution pattern of the quinoline core.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| 2-CH₃ | 2.71 | s | - | 23.6 |

| 3-CH₃ | 2.46 | s | - | 19.6 |

| 4 | 7.85 | s | - | 130.0 |

| 5 | - | - | - | 128.3 |

| 6 | 7.60-7.67 | m | - | 127.5 |

| 7 | 7.47 | t | 7.5 | 126.7 |

| 8 | 7.72 | d | 8.1 | 125.6 |

| 8a | - | - | - | 146.5 |

| 4a | - | - | - | 135.2 |

| 2 | - | - | - | 159.0 |

| 3 | - | - | - | 128.3 |

The chemical shifts observed in the ¹H NMR spectrum are consistent with the electronic environment of the protons in this compound. The downfield shift of the aromatic protons (δ 7.47-8.02 ppm) is characteristic of protons attached to an electron-deficient aromatic system like quinoline. rsc.org The singlet nature of the signal at δ 7.85 ppm is indicative of the proton at the C-4 position, which has no adjacent protons to couple with. rsc.org The multiplet observed for the proton at C-6 and the triplet for the proton at C-7 arise from spin-spin coupling with neighboring protons on the benzene (B151609) ring. rsc.org The doublet for the proton at C-8 is due to coupling with the adjacent proton at C-7. rsc.org

The chemical shifts of the methyl groups (δ 2.46 and 2.71 ppm) are in the expected range for methyl groups attached to an aromatic ring. rsc.org The slight difference in their chemical shifts can be attributed to the different electronic environments of the C-2 and C-3 positions on the quinoline ring.

Detailed 1H NMR and 13C NMR Analysis for Structural Confirmation

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of specific functional groups. Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl groups appears in the 2850-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring system give rise to strong absorptions in the 1500-1650 cm⁻¹ range. Aromatic C-H bending vibrations can be seen in the 700-900 cm⁻¹ region.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3000-3100 |

| Aliphatic C-H Stretching | 2850-3000 |

| C=N Stretching | 1570-1630 |

| Aromatic C-H Bending | 700-800 |

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra of molecules. Comparing these theoretical spectra with the experimentally obtained IR and Raman spectra can aid in the precise assignment of vibrational modes. This comparative analysis helps to confirm the proposed structure and provides a deeper understanding of the molecule's vibrational properties.

Vibrational Mode Analysis for Functional Group Identification

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 157.21 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. For dimethylquinolines, fragmentation often proceeds through the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.comcdnsciencepub.com The fragmentation can also involve the loss of HCN or CH₃CN from the ring-expanded molecular ion. cdnsciencepub.comcdnsciencepub.com The analysis of these fragment ions helps to confirm the presence of the quinoline core and the two methyl substituents. cdnsciencepub.comcdnsciencepub.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass, which allows for the determination of its elemental composition. The theoretically calculated exact mass for the neutral molecule of this compound (C₁₁H₁₁N) is 157.089149355 Da. nih.gov In practice, HRMS analysis is typically performed on the protonated molecule, [M+H]⁺.

The precision of HRMS is instrumental in distinguishing this compound from other isomers or compounds with the same nominal mass but different elemental formulas. This technique is frequently cited in research to confirm the successful synthesis of novel derivatives of this compound, where the experimentally determined mass is matched with the calculated value to a high degree of accuracy, often within a few parts per million (ppm). scilit.comrsc.orgrsc.org For instance, HRMS (ESI) was used to confirm the structure of various this compound derivatives by verifying the mass of the protonated molecular ion. rsc.org

| Chemical Formula | Species | Calculated Exact Mass (Da) | Source |

|---|---|---|---|

| C₁₁H₁₁N | [M] | 157.089149355 | nih.gov |

| C₁₁H₁₂N⁺ | [M+H]⁺ | 158.09697 | Calculated |

Fragmentation Pattern Analysis and Insights into Molecular Rearrangements

Electron impact (EI) mass spectrometry of this compound provides characteristic fragmentation patterns that offer significant insights into its molecular structure and stability. Studies on dimethylquinolines reveal that fragmentation is not random but follows specific pathways, often involving complex molecular rearrangements. cdnsciencepub.comcdnsciencepub.com

Upon ionization, the molecular ion (M⁺) of this compound appears at a mass-to-charge ratio (m/z) of 157. nih.gov A prominent peak is observed at m/z 156, corresponding to the loss of a single hydrogen atom (M-H)⁺. cdnsciencepub.comnih.gov Another key fragmentation pathway is the loss of a methyl radical (•CH₃), resulting in an ion at m/z 142 (M-15)⁺. cdnsciencepub.com This loss of a methyl group is considered evidence for the formation of a ring-expanded molecular ion prior to fragmentation, as monomethylquinolines generally show little tendency to lose a methyl group. cdnsciencepub.comcdnsciencepub.com

Further fragmentation of these primary ions occurs through the loss of neutral molecules like hydrogen cyanide (HCN) or acetonitrile (B52724) (CH₃CN). cdnsciencepub.comcdnsciencepub.com For example, a major pathway is proposed to be the sequence M -> M-CH₃ -> M-(CH₃ + HCN). cdnsciencepub.com This is supported by the presence of metastable peaks confirming the two-step transformation. cdnsciencepub.com The fragmentation pattern suggests that the positions of the methyl groups significantly influence the process, with studies on deuterated analogues indicating that the two methyl groups are not lost with equal facility. cdnsciencepub.com

| m/z | Proposed Fragment | Description | Source |

|---|---|---|---|

| 157 | [C₁₁H₁₁N]⁺ | Molecular Ion (M⁺) | nih.gov |

| 156 | [C₁₁H₁₀N]⁺ | Loss of a hydrogen atom (M-H)⁺ | cdnsciencepub.comnih.gov |

| 142 | [C₁₀H₈N]⁺ | Loss of a methyl radical (M-CH₃)⁺ | cdnsciencepub.com |

| 115 | [C₉H₇]⁺ | Loss of HCN from the (M-H)⁺ fragment or other complex rearrangements | cdnsciencepub.comnih.gov |

Application in Reaction Monitoring and Product Identification

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), is an indispensable tool for monitoring chemical reactions and identifying products in complex mixtures. In the synthesis of quinolines, GC-MS is routinely used to identify isomers and byproducts. semanticscholar.org

For example, in the catalytic reaction of aniline (B41778) and n-propanol over a zeolite-based catalyst, GC-MS analysis of the product mixture clearly identified this compound as a component. semanticscholar.org The mass spectrum obtained for the corresponding chromatographic peak was matched against standard spectral libraries, confirming its identity alongside other products like 2-ethyl-3-methylquinoline and N-propylaniline. semanticscholar.org This application highlights the power of GC-MS to resolve and identify structurally similar compounds formed during a single reaction, which is crucial for optimizing reaction conditions to favor the desired product. Similarly, the ozonolysis of this compound to produce glyoxal (B1671930) and dimethylglyoxal can be monitored, with product confirmation achieved through appropriate analytical methods.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent this compound was not found in the surveyed literature, studies on closely related derivatives offer valuable insights into the geometry of the dimethyl-substituted quinoline core.

For instance, the single-crystal X-ray study of 2-Chloro-7,8-dimethylquinoline-3-carbaldehyde reveals that the non-hydrogen atoms of the molecule are essentially planar, lying on a crystallographic mirror plane. iucr.orgresearchgate.net Similarly, the structure of 2,4-Dichloro-7,8-dimethylquinoline shows two independent, nearly planar molecules in the asymmetric unit. nih.gov These studies confirm the planarity of the fused aromatic ring system. In the crystal packing of these derivatives, weak intermolecular forces such as π-π stacking interactions are observed, influencing how the molecules arrange themselves in the crystal lattice. nih.gov This information is fundamental for understanding the solid-state properties of this class of compounds.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₉Cl₂N | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | nih.gov |

| a (Å) | 20.3054 (9) | nih.gov |

| b (Å) | 3.9992 (2) | nih.gov |

| c (Å) | 25.5743 (11) | nih.gov |

| V (ų) | 2076.77 (17) | nih.gov |

Photoemission Spectroscopy for Electronic Structure Analysis